Octahydrocurcumin

Description

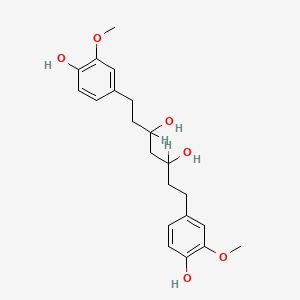

Structure

3D Structure

Properties

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELMAFBLFOKZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873750 | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-07-4 | |

| Record name | Octahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Octahydrocurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydrocurcumin (OHC), a principal and the final hydrogenated metabolite of curcumin, has emerged as a molecule of significant interest in pharmacology. Possessing superior bioavailability and stability compared to its parent compound, OHC exhibits a spectrum of biological activities, including potent anti-inflammatory, anti-tumor, and antioxidant effects. This technical guide delineates the core mechanisms of action of OHC, providing a comprehensive overview of its molecular targets and signaling pathways. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key biological processes, intended to serve as a valuable resource for researchers and professionals in drug development.

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The mechanism involves the direct inhibition of transforming growth factor β-activated kinase 1 (TAK1), an upstream kinase essential for the activation of the IκB kinase (IKK) complex.

Inhibition of TAK1 by OHC prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. The net effect is a significant reduction in the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Signaling Pathway Diagram

Caption: OHC inhibits the TAK1-NF-κB signaling pathway.

Quantitative Data Summary

| Experimental Model | Compound | Dose (mg/kg) | Outcome Measure | Result | Reference |

| Xylene-induced ear edema (mice) | OHC | 10 | Ear edema inhibition | Significant reduction | |

| 20 | Dose-dependent reduction | ||||

| 40 | Dose-dependent reduction | ||||

| Carrageenan-induced paw edema (mice) | OHC | 10 | Paw edema inhibition | Significant reduction | |

| 20 | Dose-dependent reduction | ||||

| 40 | Dose-dependent reduction | ||||

| Acetic acid-induced vascular permeability (mice) | OHC | 10 | Evans blue dye leakage | Significant inhibition | |

| 20 | Dose-dependent inhibition | ||||

| 40 | Dose-dependent inhibition |

Experimental Protocols

-

Animals: Male Kunming mice (18-22 g) are used.

-

Acclimatization: Animals are housed for one week under standard laboratory conditions (23±2°C, 55±5% humidity, 12 h light/dark cycle) with free access to food and water.

-

Treatment: Mice are randomly divided into groups (n=10 per group). OHC (10, 20, 40 mg/kg), Curcumin (100 mg/kg, as a reference), or vehicle (0.5% carboxymethylcellulose sodium) is administered orally once daily for 7 consecutive days.

-

Induction of Edema: One hour after the final administration on day 7, 100 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: The percentage of paw edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

-

Sample Preparation: Paw tissues from the carrageenan-induced edema model are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against COX-2, p-TAK1, TAK1, p-IκBα, IκBα, p-p65, p65, and β-actin (as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Anti-Tumor Mechanism of Action

The anti-tumor activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process is initiated by the modulation of key regulatory proteins involved in cell survival and death.

OHC upregulates the tumor suppressor protein p53 and downregulates its negative regulator, murine double minute 2 (MDM2). This leads to a shift in the balance of the Bcl-2 family of proteins, characterized by a decrease in the expression of anti-apoptotic members (Bcl-2 and Bcl-xL) and an increase in the expression of pro-apoptotic members (Bax and Bad).

The altered Bcl-2/Bax ratio disrupts the mitochondrial outer membrane permeability, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Signaling Pathway Diagram

Caption: OHC induces apoptosis via the mitochondrial pathway.

Quantitative Data Summary

| Experimental Model | Compound | Dose (mg/kg) | Outcome Measure | Result | Reference |

| H22 ascites tumor-bearing mice | OHC | 5 | Tumor growth inhibition | Significant reduction | |

| 10 | Dose-dependent reduction | ||||

| 20 | Dose-dependent reduction | ||||

| 20 | p53 expression | Upregulated | |||

| 20 | MDM2 expression | Downregulated | |||

| 20 | Bcl-2 expression | Decreased | |||

| 20 | Bax expression | Increased | |||

| 20 | Caspase-3 activity | Increased | |||

| 20 | Caspase-9 activity | Increased |

Experimental Protocols

-

Cell Culture: H22 murine hepatocarcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Tumor Inoculation: Male Kunming mice are injected intraperitoneally with 0.2 mL of H22 cell suspension (1 x 10^7 cells/mL).

-

Treatment: One day after inoculation, mice are randomly assigned to treatment groups. OHC (5, 10, 20 mg/kg), Curcumin (50 mg/kg), or vehicle is administered orally once daily for 9 consecutive days.

-

Monitoring: Body weight, abdominal circumference, and survival are monitored daily.

-

Sample Collection: On day 10, ascites fluid is collected to determine volume and tumor cell count. Tumor tissues and major organs are collected for histopathological and biochemical analysis.

-

Sample Preparation: Tumor cells from the ascites fluid are lysed, and protein concentration is determined.

-

Western Blotting: The procedure is performed as described in section 1.3.2, using primary antibodies against p53, MDM2, Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9.

-

Lysate Preparation: Tumor cells are lysed, and the supernatant is collected after centrifugation.

-

Assay: Caspase-3 and -9 activities are measured using colorimetric assay kits according to the manufacturer's instructions. The assay is based on the cleavage of specific p-nitroaniline (pNA)-conjugated substrates.

-

Measurement: The absorbance is read at 405 nm using a microplate reader.

Antioxidant Mechanism of Action

This compound demonstrates significant antioxidant properties, which contribute to its overall therapeutic potential. The primary mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. OHC, as a Michael acceptor, can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes.

This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant capacity and protect against oxidative stress.

Signaling Pathway Diagram

Caption: OHC activates the Nrf2-ARE antioxidant pathway.

Quantitative Data Summary

| Cell Line/Model | Compound | Concentration | Outcome Measure | Result | Reference |

| LPS-stimulated RAW264.7 macrophages | OHC | 5 µM | HO-1 mRNA expression | Upregulated | |

| 10 µM | Dose-dependent upregulation | ||||

| 20 µM | Dose-dependent upregulation | ||||

| 20 µM | Nrf2 nuclear translocation | Increased |

Experimental Protocols

-

Cell Culture and Treatment: RAW264.7 macrophages are cultured and treated with OHC at various concentrations for a specified time.

-

Nuclear and Cytoplasmic Extraction: Cells are harvested, and nuclear and cytoplasmic protein fractions are separated using a commercial extraction kit.

-

Western Blotting: The protein extracts are subjected to Western blot analysis as described in section 1.3.2, using antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Quantification: The relative amount of Nrf2 in the nuclear fraction is quantified and normalized to the nuclear loading control.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action that underscores its therapeutic potential. Its ability to concurrently modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress positions it as a promising candidate for the development of novel therapies for a range of diseases, including chronic inflammatory conditions and cancer. The superior pharmacokinetic profile of OHC compared to curcumin further enhances its attractiveness as a lead compound. This technical guide provides a foundational understanding of OHC's molecular mechanisms, offering a valuable resource to guide future research and drug development efforts. Further investigations, including well-designed clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety in humans.

The Ascendant Therapeutic Potential of Octahydrocurcumin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydrocurcumin (OHC), the final and fully saturated metabolite of curcumin, is emerging as a molecule of significant interest in pharmacology and drug development. Exhibiting superior bioavailability and stability compared to its parent compound, OHC demonstrates enhanced biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound. It summarizes key quantitative data, details the experimental protocols used in pivotal studies, and visualizes the complex signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of OHC's mechanisms of action and fostering further investigation into its therapeutic applications.

Introduction

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has been extensively studied for its pleiotropic pharmacological effects. However, its clinical utility is hampered by poor oral bioavailability, rapid metabolism, and chemical instability.[1] This has led to a growing focus on its metabolites, which may be the primary mediators of curcumin's in vivo biological effects.[2] Among these, this compound (OHC) represents the terminal product of the reductive metabolic pathway of curcumin.[3] OHC has demonstrated significant and often superior biological activities compared to curcumin, positioning it as a promising candidate for therapeutic development.[4][5][6] This guide delves into the specifics of these activities, providing the necessary data and methodologies to support further research and development.

Metabolic Pathway of Curcumin to this compound

Curcumin undergoes extensive phase I metabolism, primarily through reduction reactions, in the intestine and liver. This reductive pathway sequentially saturates the double bonds of the heptadienedione chain, culminating in the formation of this compound.[1][3] The key intermediates in this pathway are dihydrocurcumin (DHC), tetrahydrocurcumin (THC), and hexahydrocurcumin (HHC).[3] Intestinal microflora, including Escherichia coli, have been shown to play a crucial role in this biotransformation.[7][8]

The stereochemistry of OHC is also a subject of ongoing research, with studies indicating that different stereoisomers, such as meso-OHC and (3S,5S)-OHC, can be formed and may exhibit distinct biological activities and effects on metabolic enzymes.[9][10]

Figure 1: Metabolic reduction pathway of curcumin to this compound.

Anti-inflammatory Activity

OHC has been shown to possess superior anti-inflammatory properties compared to curcumin in various in vivo models.[5][6][11] This enhanced activity is attributed to its ability to more effectively modulate key inflammatory signaling pathways.

Quantitative Data

| Assay | Model | Compound | Dose/Concentration | Effect | Reference |

| Xylene-induced ear edema | Mouse | OHC | 10, 20, 40 mg/kg | Dose-dependent inhibition of edema | [5][6] |

| Acetic acid-induced vascular permeability | Mouse | OHC | 10, 20, 40 mg/kg | Dose-dependent inhibition of dye leakage | [5][6] |

| Carrageenan-induced paw edema | Mouse | OHC | 10, 20, 40 mg/kg | Dose-dependent inhibition of paw edema | [5][6][12] |

| LPS-induced NO production | RAW264.7 macrophages | OHC | 2, 4, 8 µM | Dose-dependent inhibition of nitric oxide | [13] |

| LPS-induced MCP-1 production | RAW264.7 macrophages | OHC | 2, 4, 8 µM | Dose-dependent inhibition of MCP-1 | [13] |

Signaling Pathway: Suppression of TAK1-NF-κB

A primary mechanism underlying OHC's anti-inflammatory effects is the suppression of the TAK1-NF-κB signaling pathway.[5][6] OHC treatment has been shown to inhibit the activation of Transforming growth factor-β-activated kinase 1 (TAK1), which in turn prevents the phosphorylation and degradation of IκBα. This sequesters the nuclear factor-κB (NF-κB) p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2).[5][6]

Figure 2: OHC-mediated inhibition of the TAK1-NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[5][14][15][16]

-

Animals: Male ICR mice (or other suitable strain), 6-8 weeks old, are acclimatized for at least one week.

-

Grouping: Animals are randomly divided into control and treatment groups (n=6-10 per group).

-

Drug Administration: OHC, curcumin, or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at specified doses (e.g., 10, 20, 40 mg/kg) 60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

OHC has been reported to possess superior anti-tumor activity compared to curcumin, particularly in hepatocellular carcinoma (HCC).[4][16][17] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.

Quantitative Data

| Assay | Cell Line/Model | Compound | Concentration/Dose | Effect | Reference |

| Cell Viability | H22 ascites tumor-bearing mice | OHC | 5, 10, 20 mg/kg | Superior suppression of cancer cell viability compared to curcumin | [4] |

| Tumor Growth | H22 ascites tumor-bearing mice | OHC | 5, 10, 20 mg/kg | More effective than curcumin in suppressing tumor growth (weight, abdominal circumference, ascites volume) | [4][17] |

| Cytotoxicity | Not specified | OHC | IC50 = 19.46 µg/mL | Potent cytotoxic effect | [18] |

Signaling Pathway: Induction of Mitochondrial Apoptosis

OHC induces apoptosis in cancer cells by modulating key proteins in the mitochondrial or intrinsic apoptotic pathway.[4][16][17] It upregulates the tumor suppressor protein p53 and downregulates its inhibitor, MDM2. This leads to a shift in the balance of Bcl-2 family proteins, with a decrease in anti-apoptotic members (Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (Bax, Bad).[4] This altered ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.[4][17]

Figure 4: OHC-induced mitochondrial apoptosis pathway in cancer cells.

Experimental Protocol: Cytochrome c Release Assay (Western Blotting)

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.[7][11][18]

-

Cell Culture and Treatment: Culture cancer cells (e.g., H22) and treat with OHC at various concentrations for a specified time. Include a control group treated with vehicle.

-

Cell Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

Antioxidant Activity

The hydrogenated derivatives of curcumin, including OHC, exhibit stronger antioxidant activities than the parent compound.[18] This is likely due to the saturation of the double bonds, which alters the molecule's electron-donating capacity.

Quantitative Data

| Assay | Compound | IC50 (µM) | Stoichiometric number (n) of peroxyl radicals trapped | Reference |

| DPPH Radical Scavenging | OHC | 12.3 | - | [18] |

| DPPH Radical Scavenging | Tetrahydrocurcumin | 10.0 | - | [18] |

| DPPH Radical Scavenging | Hexahydrocurcumin | 11.7 | - | [18] |

| DPPH Radical Scavenging | Curcumin | 40.0 | - | [18] |

| AAPH induced linoleic oxidation | OHC | - | 3.1 | [18] |

| AAPH induced linoleic oxidation | Tetrahydrocurcumin | - | 3.4 | [18] |

| AAPH induced linoleic oxidation | Hexahydrocurcumin | - | 3.8 | [18] |

| AAPH induced linoleic oxidation | Curcumin | - | 2.7 | [18] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[9][19][20]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare serial dilutions of OHC and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

-

Add an equal volume of the sample or standard solution at different concentrations.

-

For the control, add methanol instead of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Hepatoprotective Effects and Modulation of Xenobiotic Metabolism

Recent studies have highlighted the hepatoprotective potential of OHC and its stereoselective effects on cytochrome P450 (CYP) enzymes.

Keap1-Nrf2 Pathway Activation

OHC, along with THC, has been shown to exert a protective effect against acetaminophen-induced liver injury. This is partly mediated by the activation of the Keap1-Nrf2 antioxidant pathway.[21] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. OHC can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][21]

Stereoselective Inhibition of CYP2E1

OHC stereoisomers have been found to exhibit differential effects on CYP enzymes. Specifically, meso-OHC shows more potent inhibition of CYP2E1 expression compared to (3S,5S)-OHC.[9] This inhibitory effect on CYP2E1, an enzyme involved in the metabolic activation of toxins like acetaminophen, contributes to OHC's hepatoprotective activity.[9][21]

Conclusion and Future Directions

This compound, the final metabolite of curcumin, demonstrates a compelling profile of biological activities that are often superior to its parent compound. Its enhanced anti-inflammatory, anticancer, and antioxidant effects, coupled with its improved stability, make it a highly promising candidate for further preclinical and clinical investigation. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as TAK1-NF-κB, the mitochondrial apoptosis pathway, and Keap1-Nrf2, provides a solid foundation for targeted drug development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to fully characterize the ADME (absorption, distribution, metabolism, and excretion) properties of OHC in various animal models and eventually in humans.

-

Stereoisomer-Specific Activities: Further investigation into the distinct biological activities of different OHC stereoisomers is warranted to identify the most potent and selective forms for therapeutic development.

-

Chronic Disease Models: The efficacy of OHC should be evaluated in chronic models of inflammatory diseases, neurodegenerative disorders, and various types of cancer.

-

Formulation Development: The development of optimized drug delivery systems for OHC could further enhance its therapeutic efficacy.

References

- 1. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.4. Xylene‐induced ear edema in mice [bio-protocol.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 8. Discovery of the curcumin metabolic pathway involving a unique enzyme in an intestinal microorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.2.6. Radical Scavenging Assay [bio-protocol.org]

- 10. Chemical and in vitro biological formation of this compound stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 12. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Separation and free radical-scavenging activity of major curcuminoids of Curcuma longa using HPTLC-DPPH method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Antioxidant and Free Radical Scavenging Activity of Curcuma longa, Acorus calamus and Camellia sinensis [scirp.org]

- 21. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]

Octahydrocurcumin: A Comprehensive Technical Guide to the Final Hydrogenated Metabolite of Curcumin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydrocurcumin (OHC) is the final and fully saturated metabolite of curcumin, the principal curcuminoid found in turmeric. Unlike its parent compound, OHC exhibits enhanced stability and, in many instances, superior biological activity. This technical guide provides an in-depth overview of this compound, including its metabolic pathway, chemical properties, and significant pharmacological effects, with a focus on its anti-inflammatory and anti-tumor properties. Detailed experimental protocols for the synthesis of OHC and for key biological assays are provided to facilitate further research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of curcumin's metabolites.

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has been extensively studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the clinical application of curcumin is often hindered by its low bioavailability, poor stability, and rapid metabolism.[1][2] Consequently, research has increasingly focused on its metabolites, which may be responsible for many of the biological effects observed in vivo.[1] Among these metabolites, the hydrogenated derivatives, particularly tetrahydrocurcumin (THC) and this compound (OHC), have garnered significant attention.[2][3]

This compound (1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol) is the final product of the reductive metabolism of curcumin.[4][5] This complete saturation of the heptadienedione chain results in a more stable molecule with potentially enhanced therapeutic efficacy.[6] Studies have demonstrated that OHC possesses superior anti-tumor and anti-inflammatory activities compared to curcumin.[1][4] This guide will delve into the technical details of OHC, providing a foundation for its further investigation and potential therapeutic application.

Metabolic Pathway of Curcumin to this compound

The in vivo transformation of curcumin to this compound is a multi-step process primarily occurring in the liver and intestines.[7][8] This metabolic cascade involves a series of reduction reactions that saturate the double bonds of the curcumin molecule.[3]

The metabolic conversion is a phase I metabolic process and can be summarized as follows:

-

Curcumin → Dihydrocurcumin (DHC) → Tetrahydrocurcumin (THC) → Hexahydrocurcumin (HHC) → this compound (OHC) [3][5]

This reductive pathway is catalyzed by various reductases in the body.[8] Additionally, intestinal microbiota, such as Escherichia coli, play a significant role in the initial reduction steps, converting curcumin to dihydrocurcumin and then to tetrahydrocurcumin.[5] The subsequent reductions to hexahydrocurcumin and finally this compound proceed further in the metabolic process.

Chemical Structure and Properties

The chemical structure of this compound is distinct from curcumin due to the absence of the α,β-unsaturated carbonyl groups.[9] This structural modification significantly alters its physicochemical properties.

| Property | This compound (OHC) |

| Chemical Formula | C21H28O6 |

| Molecular Weight | 376.44 g/mol [10][11] |

| IUPAC Name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol[10] |

| Appearance | Pale yellow to white solid[12] |

| Solubility | Soluble in organic solvents, limited solubility in water[12] |

| Stability | More stable than curcumin[6] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities that are often more potent than those of its parent compound, curcumin.

Anti-Tumor Activity

OHC has shown superior anti-tumor effects, particularly in hepatocellular carcinoma models.[4] Its mechanism of action involves the induction of cellular apoptosis through the activation of the mitochondrial apoptosis pathway.[4]

Signaling Pathway: Mitochondrial Apoptosis

OHC induces apoptosis by modulating the expression of key regulatory proteins:

-

Upregulation of p53: OHC increases the expression of the tumor suppressor protein p53.

-

Downregulation of MDM2: It decreases the expression of murine double minute 2 (MDM2), a negative regulator of p53.

-

Modulation of Bcl-2 Family Proteins: OHC decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, while increasing the expression of pro-apoptotic proteins Bax and Bad.[4]

-

Induction of Apoptotic Cascade: This shift in the Bcl-2/Bax ratio leads to the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and caspase-3, culminating in the cleavage of PARP and execution of apoptosis.[4]

Anti-inflammatory Activity

OHC exhibits potent anti-inflammatory effects that are more pronounced than those of curcumin.[1][2] It effectively suppresses inflammation in various acute models. The underlying mechanism is associated with the inhibition of the TAK1-NF-κB signaling pathway.[1][2]

Signaling Pathway: TAK1-NF-κB

Transforming growth factor β-activated kinase 1 (TAK1) is a key mediator in the activation of the NF-κB pathway. OHC exerts its anti-inflammatory effects by:

-

Inactivating TAK1: OHC suppresses the phosphorylation and activation of TAK1.

-

Inhibiting NF-κB Activation: The inactivation of TAK1 prevents the subsequent phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus.

-

Suppressing Inflammatory Mediators: By inhibiting the NF-κB pathway, OHC reduces the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the production of inflammatory mediators.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the anti-inflammatory effects of this compound, tetrahydrocurcumin, and curcumin.

Table 1: Effect on Xylene-Induced Ear Edema in Mice [1]

| Treatment | Dose (mg/kg) | Inhibition of Edema (%) |

| OHC | 10 | 37.33 |

| 20 | 57.33 | |

| 40 | 70.67 | |

| THC | 10 | 25.33 |

| 20 | 41.33 | |

| 40 | 61.33 | |

| Curcumin | 100 | 40.00 |

| Indomethacin | 10 | 65.33 |

Table 2: Effect on Acetic Acid-Induced Vascular Permeability in Mice [1]

| Treatment | Dose (mg/kg) | Inhibition of Dye Leakage (%) |

| OHC | 10 | 28.57 |

| 20 | 42.86 | |

| 40 | 59.52 | |

| THC | 10 | 21.43 |

| 20 | 35.71 | |

| 40 | 52.38 | |

| Curcumin | 100 | 33.33 |

| Indomethacin | 10 | 54.76 |

Table 3: Effect on Carrageenan-Induced Paw Edema in Mice (at 5 hours) [1]

| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) |

| OHC | 10 | 29.41 |

| 20 | 47.06 | |

| 40 | 64.71 | |

| THC | 10 | 23.53 |

| 20 | 38.24 | |

| 40 | 55.88 | |

| Curcumin | 100 | 35.29 |

| Indomethacin | 10 | 58.82 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from curcumin via catalytic hydrogenation.

Materials:

-

Curcumin

-

10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H2)

-

Autoclave or hydrogenation apparatus

-

Filtration system (e.g., Celite bed)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform/methanol or hexane/ethyl acetate gradients)

Procedure:

-

Dissolution: Dissolve curcumin in a suitable solvent (e.g., methanol or ethyl acetate) in a high-pressure reaction vessel (autoclave).

-

Catalyst Addition: Add the catalyst (10% Pd/C or PtO2) to the solution. The catalyst loading is typically 5-10% by weight of the curcumin.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 10 kg/cm ²) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (curcumin) is completely consumed. The reaction time can vary from a few hours to overnight depending on the catalyst and conditions.

-

Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of chloroform and methanol or hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Assays

The following are detailed protocols for commonly used in vivo models to assess anti-inflammatory activity.

6.2.1. Xylene-Induced Ear Edema in Mice

-

Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water.

-

Grouping and Administration: Divide the mice into groups (e.g., vehicle control, OHC-treated groups at different doses, positive control like indomethacin). Administer the test compounds (e.g., orally or intraperitoneally) at a specified time before inducing inflammation.

-

Induction of Edema: After the specified pre-treatment time (e.g., 30-60 minutes), apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.

-

Sample Collection: After a set time (e.g., 1 hour) following xylene application, sacrifice the mice by cervical dislocation.

-

Measurement: Use a cork borer to cut circular sections from both the right (treated) and left (control) ears and weigh them.

-

Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: (1 - (Edema_treated / Edema_control)) * 100.

6.2.2. Acetic Acid-Induced Vascular Permeability in Mice

-

Animal Preparation and Administration: Follow the same initial steps as the xylene-induced ear edema model for animal acclimatization, grouping, and administration of test compounds.

-

Dye Injection: At a specified time (e.g., 30-60 minutes) after the final administration of the test compound, inject a solution of Evans blue dye (e.g., 1% in saline) intravenously into the tail vein.

-

Induction of Permeability: Immediately after the dye injection, administer a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.

-

Sample Collection: After a set time (e.g., 20-30 minutes) following the acetic acid injection, sacrifice the mice.

-

Peritoneal Lavage: Wash the peritoneal cavity with a known volume of saline and collect the lavage fluid.

-

Measurement: Centrifuge the lavage fluid and measure the absorbance of the supernatant at a specific wavelength (e.g., 610 nm) to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

-

Calculation: A lower absorbance value in the treated groups compared to the vehicle control group indicates an inhibition of vascular permeability.

6.2.3. Carrageenan-Induced Paw Edema in Mice

-

Animal Preparation and Administration: Similar to the other models, acclimatize, group, and pre-treat the mice with the test compounds.

-

Baseline Measurement: Before inducing inflammation, measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or calipers.

-

Induction of Edema: Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation: The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement. The percentage inhibition of edema is calculated for each time point.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for detecting the expression and phosphorylation of proteins in the TAK1-NF-κB and mitochondrial apoptosis pathways.

Materials:

-

Tissue or cell samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize tissue samples or lyse cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Conclusion

This compound, the final hydrogenated metabolite of curcumin, presents a promising avenue for therapeutic development. Its enhanced stability and superior anti-tumor and anti-inflammatory activities, mediated through well-defined signaling pathways, make it a compelling candidate for further investigation. The detailed methodologies provided in this technical guide are intended to facilitate robust and reproducible research into the pharmacological potential of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.

References

- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, spectroscopic analysis, DFT, docking, MD and antioxidant activity of tetrahydrocurcumin | Semantic Scholar [semanticscholar.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Synthesis, spectroscopic analysis, DFT, docking, MD and antioxidant activity of tetrahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. updatepublishing.com [updatepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In vitro production of optically active Octahydrocurcumin.

An In-depth Technical Guide to the In Vitro Production of Optically Active Octahydrocurcumin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (OHC), a fully hydrogenated metabolite of curcumin, exhibits significant biological activities, including superior anti-inflammatory and anti-tumor effects compared to its parent compound.[1][2][3] The stereochemistry of OHC, which possesses two chiral centers, plays a crucial role in its biological function, making the production of optically active isomers a key area of research. This guide provides a comprehensive overview of the in vitro methods for producing optically active this compound, with a focus on microbial and enzymatic synthesis, which offer high stereoselectivity. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in this field.

Introduction to this compound Stereoisomers

This compound has two chiral centers at carbons 3 and 5, leading to the possibility of three stereoisomers: (3R,5R)-OHC, (3S,5S)-OHC, and the achiral meso-(3R,5S)-OHC. These stereoisomers have been shown to exhibit differential biological activities, particularly in their interactions with metabolic enzymes like cytochrome P450.[4][5] While chemical synthesis methods are available, they typically yield mixtures of the meso form and the racemic (a mixture of 3R,5R and 3S,5S) form, lacking the specificity required for targeted drug development.[4][6] In contrast, biological systems offer a promising route to stereochemically pure OHC.

Biocatalytic Production of Optically Active this compound

In vitro biocatalytic methods have demonstrated the ability to produce specific stereoisomers of this compound with high selectivity. These methods primarily utilize whole-cell biotransformation with specific microorganisms.

Production of (3R,5R)-Octahydrocurcumin using Enterococcus avium

Researchers have successfully isolated a human intestinal bacterium, Enterococcus avium, capable of producing optically active (3R,5R)-octahydrocurcumin.[7][8] This bacterium metabolizes tetrahydrocurcumin (THC), a major metabolite of curcumin, into the corresponding this compound stereoisomer.

Metabolic Pathway:

The biotransformation follows a sequential reduction pathway, starting from tetrahydrocurcumin.

Caption: Metabolic conversion of THC to (3R,5R)-OHC by Enterococcus avium.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Product | 3R,5R-Octahydrocurcumin | [7] |

| Starting Substrate | Tetrahydrocurcumin (THC) | [7] |

| Microorganism | Enterococcus avium (strain 2a1-2b) | [7] |

| Optical Rotation ([α]D25) | +9.7° (c 0.1, EtOH) | [7] |

| Diastereomeric Excess | >90% | [7] |

| Yield from Culture | 2.9 mg OHC from 9.0 L culture | [7] |

Experimental Protocol: Production and Isolation of (3R,5R)-OHC

This protocol is adapted from the methodology described by Niwa et al. (2022).[7]

-

Bacterial Culture Preparation:

-

Inoculate Enterococcus avium (strain 2a1-2b) in Gifu Anaerobic Medium (GAM).

-

Incubate under anaerobic static conditions at 37 °C.

-

-

Biotransformation:

-

Prepare 9.0 L of GAM containing tetrahydrocurcumin at a concentration of 100 μM.

-

Inoculate with the prepared E. avium culture.

-

Incubate for nine days under anaerobic static conditions at 37 °C.

-

-

Extraction:

-

After incubation, centrifuge the culture to separate the bacterial cells from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate (EtOAc).

-

Concentrate the crude EtOAc extract under reduced pressure.

-

-

Purification and Analysis:

-

Analyze the crude extract using reverse-phase High-Performance Liquid Chromatography (HPLC) with an ODS column. A typical mobile phase is 0.1% acetic acid/acetonitrile (75:25) at a flow rate of 0.8 mL/min.[7]

-

Isolate the biosynthetic OHC using preparative HPLC.

-

Confirm the structure using ¹H-NMR spectroscopy.

-

Determine the stereochemistry and optical purity using chiral HPLC with a suitable column (e.g., IF-3 column).[7]

-

Production of (3S,5S)-Octahydrocurcumin using Baker's Yeast (Saccharomyces cerevisiae)

Baker's yeast is another biological system capable of producing optically active this compound from tetrahydrocurcumin.[4][6] In contrast to E. avium, S. cerevisiae produces the (3S,5S)-enantiomer along with the meso-form.[4][6]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Product | 3S,5S-Octahydrocurcumin and meso-Octahydrocurcumin | [4][6] |

| Starting Substrate | Tetrahydrocurcumin (THC) | [6] |

| Microorganism | Saccharomyces cerevisiae (Baker's Yeast) | [4][6] |

Experimental Protocol: General Workflow for Yeast-Mediated Biotransformation

Detailed protocols for OHC production with baker's yeast are less explicitly described in the search results, but a general workflow can be constructed based on common yeast biotransformation procedures.

Caption: General experimental workflow for producing OHC using Baker's Yeast.

Chemical Synthesis Methods (for comparison)

Chemical methods for producing this compound typically involve the hydrogenation of curcumin or the reduction of tetrahydrocurcumin.[4] While effective for producing OHC, these methods lack the stereoselectivity of their biological counterparts.

Summary of Chemical Synthesis Methods and Products:

| Method | Catalyst / Reagent | Starting Material | Products | Stereoselectivity | Reference |

| Catalytic Hydrogenation | Platinum oxide (PtO₂) | Curcumin | meso-OHC and racemic-OHC | Slightly predominant meso-form | [6][9] |

| Catalytic Hydrogenation | Palladium on carbon | Curcumin | meso-OHC and racemic-OHC | Increased meso-form ratio | [6][9] |

| Chemical Reduction | Sodium borohydride (NaBH₄) | Tetrahydrocurcumin | meso-OHC and racemic-OHC | Similar to PtO₂ hydrogenation | [6][9] |

Conclusion

The in vitro production of optically active this compound is most effectively achieved through biocatalytic methods. Enterococcus avium provides a route to (3R,5R)-octahydrocurcumin, while Saccharomyces cerevisiae can be used to produce (3S,5S)-octahydrocurcumin. These methods offer high stereoselectivity, which is a significant advantage over chemical synthesis routes that typically produce mixtures of stereoisomers. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to synthesize and study specific OHC stereoisomers for drug development and other biomedical applications.

References

- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]

- 4. Buy this compound | 36062-07-4 [smolecule.com]

- 5. Stereoisomers of this compound, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Chemical and in vitro biological formation of this compound stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. In Vitro Production of Optically Active this compound by Human Intestinal Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical and<i>in vitro</i>biological formation of this compound stereoisomers, and<i>in vitro</i>activity of racem… [ouci.dntb.gov.ua]

The In Vivo Anti-inflammatory Efficacy of Octahydrocurcumin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydrocurcumin (OHC), a principal metabolite of curcumin, is emerging as a potent anti-inflammatory agent with therapeutic potential that may surpass its parent compound. This technical guide synthesizes the current in vivo evidence for the anti-inflammatory effects of OHC, providing a detailed examination of its efficacy in established animal models of inflammation. We present quantitative data, comprehensive experimental protocols, and visual representations of the key signaling pathways implicated in its mechanism of action to serve as a valuable resource for researchers in the field of inflammation and drug discovery.

Quantitative Analysis of In Vivo Anti-inflammatory Effects

The anti-inflammatory properties of this compound (OHC) have been systematically evaluated in several well-established murine models of acute inflammation. The data presented below summarizes the dose-dependent efficacy of OHC in comparison to its parent compound, Curcumin (CUR), and another major metabolite, Tetrahydrocurcumin (THC).

Table 1: Effect of this compound on Xylene-Induced Ear Edema in Mice

| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |

| Vehicle | - | - |

| OHC | 10 | 25.3 |

| OHC | 20 | 38.7** |

| OHC | 40 | 52.1 |

| THC | 40 | 50.2 |

| CUR | 100 | 45.6 |

| Indomethacin | 10 | 55.4 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. |

Table 2: Effect of this compound on Acetic Acid-Induced Vascular Permeability in Mice

| Treatment Group | Dose (mg/kg) | Inhibition of Dye Leakage (%) |

| Vehicle | - | - |

| OHC | 10 | 28.5 |

| OHC | 20 | 39.2 |

| OHC | 40 | 48.0*** |

| THC | 40 | 45.1 |

| CUR | 100 | 40.0** |

| Indomethacin | 10 | 46.2*** |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. |

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice (at 3 hours post-carrageenan)

| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) | Inhibition of Edema (%) |

| Vehicle | - | 0.58 ± 0.04 | - |

| OHC | 10 | 0.45 ± 0.03 | 22.4 |

| OHC | 20 | 0.36 ± 0.03 | 37.9 |

| OHC | 40 | 0.28 ± 0.02 | 51.7 |

| THC | 40 | 0.31 ± 0.02 | 46.6 |

| CUR | 100 | 0.39 ± 0.03 | 32.8 |

| Indomethacin | 10 | 0.25 ± 0.02*** | 56.9 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. |

Key Experimental Protocols

The following are detailed methodologies for the in vivo experiments cited in this guide, providing a framework for the replication and extension of these findings.

Xylene-Induced Ear Edema Model

This model is a classic assay for evaluating the anti-inflammatory potential of test compounds.[1]

-

Animal Model: Male Kunming mice (18-22 g) are typically used.

-

Groups: Mice are randomly assigned to vehicle, OHC (10, 20, 40 mg/kg), THC (40 mg/kg), CUR (100 mg/kg), and Indomethacin (10 mg/kg) groups.

-

Administration: Test compounds are administered orally (p.o.) one hour before the induction of inflammation.

-

Inflammation Induction: 30 µL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

-

Evaluation: One hour after xylene application, mice are sacrificed, and circular sections (6 mm diameter) are removed from both ears and weighed.

-

Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema is calculated using the formula: [(Edemacontrol - Edematreated) / Edemacontrol] x 100.

Acetic Acid-Induced Vascular Permeability Model

This assay assesses the ability of a compound to inhibit the increase in vascular permeability associated with acute inflammation.[1][2]

-

Animal Model: Male Kunming mice (18-22 g).

-

Groups: Similar to the ear edema model.

-

Administration: Test compounds are administered orally one hour prior to the inflammatory stimulus.

-

Procedure:

-

Mice are injected intravenously (i.v.) with 0.2 mL of 0.5% Evans blue dye.

-

Thirty minutes later, 0.2 mL of 0.6% acetic acid is injected intraperitoneally (i.p.).

-

Twenty minutes after the acetic acid injection, mice are sacrificed by cervical dislocation.

-

-

Evaluation: The peritoneal cavity is washed with 5 mL of saline. The washing is collected and centrifuged. The absorbance of the supernatant is measured at 610 nm to quantify the amount of dye leakage.

-

Data Analysis: The percentage inhibition of vascular permeability is calculated based on the reduction in dye concentration in the peritoneal fluid of treated animals compared to the vehicle group.[2]

Carrageenan-Induced Paw Edema Model

This is a widely used and sensitive model of acute inflammation to evaluate the in vivo mechanism of action of anti-inflammatory agents.[1][2]

-

Animal Model: Male Kunming mice (18-22 g).

-

Groups: Mice are divided into vehicle, OHC (10, 20, 40 mg/kg), THC (40 mg/kg), CUR (100 mg/kg), and Indomethacin (10 mg/kg) groups.[1]

-

Administration: Compounds are administered orally. For mechanistic studies, administration may occur daily for a week prior to the experiment.[3]

-

Inflammation Induction: 50 µL of 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.

-

Evaluation: Paw volume is measured using a plethysmometer at hourly intervals for up to 6 hours after carrageenan injection.[1]

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema is calculated for each time point.

Molecular Mechanism of Action: The TAK1-NF-κB Signaling Pathway

In vivo studies have demonstrated that the anti-inflammatory effects of OHC are closely linked to the suppression of the NF-κB signaling pathway through the inactivation of TAK1.[1][3][4] OHC treatment has been shown to be more effective than curcumin in inhibiting the expression of cyclooxygenase 2 (COX-2) and suppressing the NF-κB pathway.[1][3][4]

Caption: OHC inhibits the TAK1-NF-κB signaling pathway.

Experimental Workflow for Evaluating In Vivo Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the in vivo anti-inflammatory effects of a test compound like this compound.

References

- 1. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Octahydrocurcumin's Role in Suppressing the TAK1-NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydrocurcumin (OHC), a major and more bioavailable metabolite of curcumin, demonstrates superior anti-inflammatory effects by potently suppressing the Transforming Growth Factor-β-Activated Kinase 1 (TAK1)-NF-κB signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying OHC's inhibitory action, supported by quantitative data from in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of OHC as a potential therapeutic agent for inflammatory diseases.

Introduction: The TAK1-NF-κB Signaling Axis in Inflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory responses, cell survival, and immunity.[1] The canonical NF-κB pathway is a critical signaling cascade activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (e.g., LPS).[1][2] A key upstream kinase in this pathway is TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[3] Upon stimulation, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, and TAB3), leading to its autophosphorylation and activation.[3][4] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα).[3][5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus.[1][5] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukins (IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α).[6][7]

Dysregulation of the TAK1-NF-κB pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention.[1]

This compound: A Potent Inhibitor of the TAK1-NF-κB Pathway

Curcumin, the active compound in turmeric, is well-known for its anti-inflammatory properties. However, its therapeutic potential is limited by poor bioavailability.[7] Its metabolites, including tetrahydrocurcumin (THC) and this compound (OHC), are more stable and bioavailable.[7] Recent studies have revealed that OHC exerts more potent anti-inflammatory effects than curcumin, primarily through the suppression of the TAK1-NF-κB signaling pathway.[7][8]

Mechanism of Action: OHC Attenuates TAK1 Activation

OHC's inhibitory effect on the NF-κB pathway is initiated upstream at the level of TAK1 activation. In vivo studies using a carrageenan-induced paw edema model in mice have demonstrated that OHC treatment significantly down-regulates the interaction between TAK1 and its activating subunit, TAB1.[3] This disruption prevents the subsequent autophosphorylation and activation of TAK1.[3] As a consequence, the downstream phosphorylation of IKKβ and IκBα is suppressed, leading to the stabilization of the IκBα-NF-κB complex in the cytoplasm.[3] This ultimately prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of OHC in a carrageenan-induced mouse paw edema model.[7]

Table 1: Effect of this compound on Paw Edema in Carrageenan-Induced Mice

| Treatment Group | Dose (mg/kg, i.g.) | Paw Edema Inhibition (%) at 4h | Paw Edema Inhibition (%) at 5h | Paw Edema Inhibition (%) at 6h |

| Vehicle Control | - | - | - | - |

| Curcumin | 100 | Not specified | Not specified | Not specified |

| This compound | 40 | 35.87% (p < 0.01) | 45.16% (p < 0.001) | 53.41% (p < 0.001) |

Table 2: Effect of this compound on Pro-inflammatory Mediators in Paw Tissue

| Treatment Group | Dose (mg/kg, i.g.) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) | PGE2 (pg/mg tissue) |

| Intact Control | - | Low | Low | Low | Low |

| Vehicle Control | - | High | High | High | High |

| Curcumin | 100 | Reduced | Reduced | Reduced | Reduced |

| This compound | 40 | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) |

Table 3: Effect of this compound on TAK1-NF-κB Pathway Protein Expression and Phosphorylation

| Treatment Group | Dose (mg/kg, i.g.) | p-TAK1/TAK1 Ratio | p-IKKβ/IKKβ Ratio | p-IκBα/IκBα Ratio | Nuclear p65 Expression |

| Intact Control | - | Low | Low | Low | Low |

| Vehicle Control | - | High | High | High | High |

| Curcumin | 100 | Reduced | Reduced | Reduced | Reduced |

| This compound | 40 | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to assess the anti-inflammatory activity of compounds.[7][9]

-

Animals: Male Swiss albino mice or Wistar rats are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[7]

-

Grouping and Dosing: Animals are randomly divided into groups (n=10): Vehicle control, positive control (e.g., Indomethacin), and test compound (OHC) groups at various doses.[7] The test compounds are administered orally (i.g.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[7]

-

Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.[7][9]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.[7][9]

-

Data Analysis: The degree of paw edema is calculated as the increase in paw volume or thickness compared to the baseline. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.[10]

Western Blot Analysis for Phosphorylated and Total Proteins

This technique is used to detect and quantify specific proteins in a sample.[5][11]

-

Tissue Homogenization: Paw tissues are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Nuclear and Cytoplasmic Extraction (for p65 translocation):

-

Cells or tissues are lysed in a hypotonic buffer to release cytoplasmic contents.[6][8]

-

Nuclei are pelleted by centrifugation. The supernatant contains the cytoplasmic fraction.[6][8]

-

The nuclear pellet is washed and then lysed with a high-salt nuclear extraction buffer to release nuclear proteins.[6][8]

-

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-TAK1, TAK1, p-IKKβ, IKKβ, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).[5][7]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

Densitometric Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used for the quantitative determination of cytokines in tissue homogenates.[12][13]

-

Sample Preparation: Paw tissue homogenates are prepared as described for Western blotting. The supernatant is collected after centrifugation.[7]

-

ELISA Procedure:

-

Commercially available ELISA kits for IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.[7][13]

-

Briefly, standards and samples are added to wells pre-coated with a capture antibody.

-

A biotinylated detection antibody is then added, followed by streptavidin-HRP.[14]

-

A substrate solution (TMB) is added to produce a colorimetric reaction.[14]

-

The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[14]

-

-

Data Analysis: A standard curve is generated using the standards provided in the kit. The concentration of cytokines in the samples is determined by interpolating their absorbance values from the standard curve and expressed as pg/mg of total protein.[7]

Visualizations

Signaling Pathway Diagram

Caption: The TAK1-NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions by effectively suppressing the TAK1-NF-κB signaling pathway. Its mechanism of action, involving the inhibition of TAK1 activation, provides a targeted approach to reducing the production of pro-inflammatory mediators. The superior bioavailability and potency of OHC compared to curcumin make it a promising candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of inflammation and pharmacology.

References

- 1. Nuclear and cytoplasmic protein extraction and western blot analysis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bowdish.ca [bowdish.ca]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. mpbio.com [mpbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Octahydrocurcumin: A Technical Guide to its Superior Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin, the active polyphenol in turmeric, has long been investigated for its therapeutic properties, including its anti-cancer effects. However, its clinical utility is significantly hampered by poor bioavailability and rapid metabolism. This has led researchers to explore its metabolites, which may possess enhanced stability and biological activity. Octahydrocurcumin (OHC), the final hydrogenated metabolite of curcumin, has emerged as a promising candidate with demonstrably superior anti-tumor properties. This document provides a comprehensive technical overview of the enhanced efficacy of OHC, its mechanism of action, and the experimental protocols used to validate its activity, offering a resource for professionals in oncology and drug development.

Comparative Efficacy: this compound vs. Curcumin